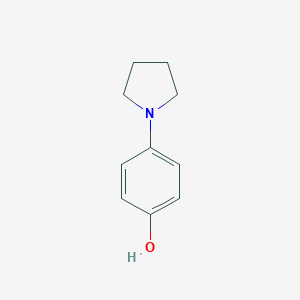

4-(Pyrrolidin-1-yl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIJPHGPERPMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905748 | |

| Record name | 4-(Pyrrolidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-97-5 | |

| Record name | 4-(1-Pyrrolidinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(1-Pyrrolidinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pyrrolidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1-pyrrolidinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-yl)phenol from 4-aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-(Pyrrolidin-1-yl)phenol, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available precursor, 4-aminophenol. This document details the proposed reaction, experimental protocol, and characterization of the final product.

Introduction

This compound is a bifunctional organic molecule incorporating a phenolic hydroxyl group and a tertiary amine integrated into a pyrrolidine ring. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential biological activities.[1] The electron-donating pyrrolidine ring can modulate the electronic properties of the phenol moiety, influencing its reactivity and potential as a pharmacophore.[1] Derivatives of this scaffold have been investigated for various therapeutic applications, underscoring the importance of efficient and well-characterized synthetic routes.

This guide outlines a proposed synthesis of this compound via the direct N-alkylation of 4-aminophenol with 1,4-dibromobutane. While direct alkylation of aminophenols can sometimes lead to a mixture of N- and O-alkylated products, this protocol is designed to favor the formation of the desired N-alkylated product.

Proposed Synthetic Pathway

The synthesis of this compound from 4-aminophenol is proposed to proceed via a nucleophilic substitution reaction. In this reaction, the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbon atoms of 1,4-dibromobutane. The use of a suitable base is crucial to facilitate the reaction by deprotonating the aminophenol. A second intramolecular nucleophilic substitution then leads to the formation of the pyrrolidine ring.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 4-aminophenol and 1,4-dibromobutane.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 4-Aminophenol | 123-30-8 | 109.13 | >98% |

| 1,4-Dibromobutane | 110-52-1 | 215.90 | >98% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

| Hexane | 110-54-3 | 86.18 | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - |

3.2. Reaction Parameters

| Parameter | Value |

| Stoichiometry (4-Aminophenol:1,4-Dibromobutane:K₂CO₃) | 1 : 1.1 : 2.5 |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

3.3. Detailed Procedure

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminophenol (e.g., 10.91 g, 0.1 mol) and anhydrous potassium carbonate (e.g., 34.55 g, 0.25 mol).

-

Add anhydrous N,N-dimethylformamide (DMF, e.g., 200 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

-

Slowly add 1,4-dibromobutane (e.g., 23.75 g, 0.11 mol) to the reaction mixture dropwise using a dropping funnel.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water (e.g., 500 mL) and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Product Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

4.1. Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.75 (s, 1H, -OH), 6.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.50 (d, J = 8.8 Hz, 2H, Ar-H), 3.15-3.05 (m, 4H, N-CH₂), 1.95-1.85 (m, 4H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 150.1, 141.2, 115.9, 112.4, 47.8, 25.1 |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₀H₁₄NO: 164.11; found: 164.11 |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Discussion and Safety Considerations

The proposed synthesis of this compound is a straightforward method for accessing this valuable compound. However, a key consideration is the potential for O-alkylation as a side reaction. The use of a polar aprotic solvent like DMF and a moderate base such as potassium carbonate is intended to favor N-alkylation. The purification of the crude product by column chromatography is essential to isolate the desired product from any unreacted starting materials and potential side products, such as the O-alkylated isomer or N,O-dialkylated product.

Safety Precautions:

-

4-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction.

-

1,4-Dibromobutane: Causes skin irritation and serious eye irritation.

-

N,N-Dimethylformamide (DMF): A reproductive toxin and can be harmful if inhaled or absorbed through the skin.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

This technical guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions to improve yield and selectivity based on their specific laboratory settings and analytical capabilities.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)phenol is a phenolic organic compound that incorporates a pyrrolidine ring at the para position of the phenol. This substitution significantly influences the molecule's physicochemical properties and potential biological activity. The presence of the nitrogen-containing heterocyclic ring introduces basicity and alters the electron density of the phenolic ring, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details on its synthesis, and explores its potential involvement in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including drug development, where factors like solubility and lipophilicity govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound and its isomers are summarized below.

Table 1: Core Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-(Pyrrolidin-1-yl)phenol | 2-(Pyrrolidin-1-yl)phenol |

| Molecular Formula | C₁₀H₁₃NO[1] | C₁₀H₁₃NO[2] | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol [1] | 163.22 g/mol [2] | 163.22 g/mol |

| CAS Number | 1008-97-5[1] | 25912-16-7[2] | 4787-77-3[3] |

| Melting Point | Data not available | 125-128 °C[2] | 108-112 °C |

| Boiling Point | Predicted: 279.1±23.0 °C | Data not available | Data not available |

| Aqueous Solubility | Data not available | Data not available | Insoluble in water |

| pKa | Predicted: 10.30±0.30 | Data not available | Predicted: 10.30±0.30 |

| logP (XlogP3) | Predicted: 3.2 | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Buchwald-Hartwig amination.[4][5][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[4]

Reaction Scheme:

General Experimental Protocol (based on Buchwald-Hartwig amination):

-

Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Reagents: Add 4-halophenol (e.g., 4-bromophenol or 4-iodophenol) and pyrrolidine to the reaction vessel.

-

Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Determination of Physicochemical Properties

Standard experimental procedures for the determination of the key physicochemical properties are outlined below.

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Boiling Point: For non-volatile compounds, the boiling point can be determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid boils and condenses is recorded.

Aqueous Solubility: The shake-flask method is a common technique to determine aqueous solubility. An excess amount of the compound is added to a known volume of water and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the aqueous phase is then determined by a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

pKa Determination: The pKa of the phenolic hydroxyl group can be determined by potentiometric titration or UV-Vis spectrophotometry.[7] In a potentiometric titration, a solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored. The pKa is the pH at the half-equivalence point. In the spectrophotometric method, the UV-Vis spectrum of the compound is recorded at different pH values. The change in absorbance at a specific wavelength is used to calculate the pKa.[7]

logP Determination: The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of octanol and water. After shaking to reach equilibrium, the concentration of the compound in both the octanol and water phases is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]

Potential Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, derivatives of pyrrolidine have been shown to modulate inflammatory responses through the Toll-like receptor (TLR) signaling pathway. Specifically, some pyrrolidine-containing compounds have been found to inhibit TLR4 signaling, which plays a crucial role in the innate immune response.

TLR4 signaling is initiated upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. This leads to the activation of two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[3][9][10][11]

-

MyD88-dependent pathway: This pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[1][3][9][12]

-

TRIF-dependent pathway: This pathway results in the activation of IRF3 and the production of type I interferons.[13][14][15][16]

The potential for this compound to modulate this pathway makes it an interesting candidate for further investigation in the context of inflammatory diseases.

Putative TLR4 Signaling Pathway

Conclusion

This compound is a molecule with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While there is a lack of comprehensive experimental data on its physicochemical properties, the available information on its isomers and related compounds provides a basis for future research. The likely involvement of pyrrolidine-containing phenols in modulating inflammatory signaling pathways, such as the TLR4 pathway, highlights a promising area for therapeutic exploration. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. acdlabs.com [acdlabs.com]

- 9. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Characterization of 4-(Pyrrolidin-1-yl)phenol (CAS Number 1008-97-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the chemical compound 4-(1-pyrrolidinyl)phenol, identified by CAS number 1008-97-5. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its physicochemical properties, spectroscopic profile, synthesis, and potential biological relevance.

Chemical Identity and Physical Properties

4-(1-pyrrolidinyl)phenol is a substituted phenol derivative incorporating a pyrrolidine ring. It is also known as p-(1-pyrrolidinyl)phenol. This compound typically presents as a white crystalline powder.[1]

| Property | Value | Reference |

| CAS Number | 1008-97-5 | |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [2] |

| Melting Point | 147 °C | |

| Appearance | White crystalline powder | [1] |

Spectroscopic Characterization Data

The structural elucidation of 4-(1-pyrrolidinyl)phenol is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure of 4-(1-pyrrolidinyl)phenol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 2.1.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 | d | 2H | Ar-H ortho to -OH |

| ~ 6.5 | d | 2H | Ar-H ortho to -N(CH₂)₂ |

| ~ 3.2 | t | 4H | -N-(CH₂)₂- |

| ~ 2.0 | t | 4H | -CH₂-CH₂- |

| ~ 8.5 - 9.5 | br s | 1H | Ar-OH |

Note: The chemical shift of the phenolic proton (-OH) is variable and dependent on solvent and concentration.

Table 2.1.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | C-OH |

| ~ 140 | C-N |

| ~ 118 | Ar-CH ortho to -OH |

| ~ 116 | Ar-CH ortho to -N |

| ~ 48 | -N-(CH₂)₂- |

| ~ 25 | -CH₂-CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(1-pyrrolidinyl)phenol reveals the presence of its key functional groups through characteristic absorption bands.

Table 2.2.1: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3050 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2840 | C-H stretch | Aliphatic C-H (pyrrolidine) |

| 1610, 1510 | C=C stretch | Aromatic ring |

| 1250 | C-N stretch | Aryl-N (amine) |

| 1230 | C-O stretch | Phenolic C-O |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 4-(1-pyrrolidinyl)phenol and provides information about its fragmentation pattern under ionization.

Table 2.3.1: Mass Spectrometry Data

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular ion) |

| 134 | [M - C₂H₅]⁺ |

| 106 | [M - C₄H₇N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 4-(1-pyrrolidinyl)phenol

A common method for the synthesis of 4-(1-pyrrolidinyl)phenol is through the nucleophilic aromatic substitution of a para-halophenol with pyrrolidine.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for 4-(1-pyrrolidinyl)phenol.

Protocol:

-

To a solution of 4-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-(1-pyrrolidinyl)phenol.

Analytical Characterization Protocols

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

FT-IR Spectroscopy: FT-IR spectra are obtained using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Biological Activity and Signaling Pathway

While direct studies on the biological activity of 4-(1-pyrrolidinyl)phenol are limited, derivatives of this compound have shown interesting pharmacological properties. Notably, certain pyrrolidine-containing molecules have been investigated for their anti-inflammatory and analgesic activities.

A derivative of 4-(1-pyrrolidinyl)phenol, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine , has been shown to inhibit the Toll-like Receptor (TLR) signaling pathway . This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. The derivative was found to suppress the activation of key downstream transcription factors, NF-κB and IRF3.

Below is a simplified diagram of the Toll-like Receptor 4 (TLR4) signaling pathway, which is a major TLR pathway involved in inflammatory responses. The diagram illustrates the points of inhibition by the derivative.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Caption: TLR4 signaling and points of inhibition by a derivative.

This information suggests that the 4-(1-pyrrolidinyl)phenol scaffold may be a valuable starting point for the development of novel modulators of inflammatory signaling pathways.

Conclusion

This technical guide has provided a detailed summary of the characterization data for 4-(1-pyrrolidinyl)phenol (CAS 1008-97-5). The presented data, including its physical properties, comprehensive spectroscopic profile, and a reliable synthetic protocol, offer a solid foundation for its use in research and development. The demonstrated biological relevance of a closely related derivative in modulating the Toll-like Receptor signaling pathway highlights the potential of this chemical scaffold in the discovery of new therapeutic agents for inflammatory diseases. Further investigation into the direct biological activities of 4-(1-pyrrolidinyl)phenol is warranted.

References

Spectroscopic Analysis of 4-(Pyrrolidin-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(Pyrrolidin-1-yl)phenol, a versatile building block in medicinal chemistry and materials science. The document details the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference. Furthermore, it outlines standardized experimental protocols for acquiring this spectroscopic data and includes a workflow diagram for the analytical process.

Introduction

This compound (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ) is an organic compound featuring a phenol ring substituted at the para position with a pyrrolidinyl group. This unique structure imparts interesting electronic and biological properties, making it a valuable scaffold in the development of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization are paramount for its application, and spectroscopic techniques are the cornerstone of this process. This guide serves as a practical resource for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The spectrum is characterized by signals from the pyrrolidine ring and the para-substituted aromatic ring.[1] Protons on the carbons adjacent to the nitrogen (N-CH₂) are deshielded and appear further downfield compared to the other methylene protons of the pyrrolidine ring.[1] The aromatic protons exhibit a distinct splitting pattern of two doublets, which is a hallmark of 1,4-disubstitution on a benzene ring.[1] The phenolic hydroxyl proton typically presents as a broad singlet.[1]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Pyrrolidine CH₂ (β to N) | 1.80 - 2.20 | Multiplet | - |

| Pyrrolidine CH₂ (α to N) | 3.00 - 3.80 | Multiplet | - |

| Aromatic CH (ortho to OH) | 6.70 - 6.90 | Doublet | ~8-9 |

| Aromatic CH (ortho to N) | 7.00 - 7.20 | Doublet | ~8-9 |

| Phenolic OH | Variable (often 4.5 - 5.5) | Broad Singlet | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon skeleton.[1] It shows distinct signals for the two types of carbon atoms in the pyrrolidine ring and the four unique carbons of the disubstituted aromatic ring.[1] The carbon atom attached to the hydroxyl group (C-OH) is significantly deshielded and appears at a high chemical shift.[1]

| Carbon Assignment | Chemical Shift (δ) ppm |

| Pyrrolidine C (β to N) | ~25 |

| Pyrrolidine C (α to N) | ~48 |

| Aromatic C (ortho to OH) | ~116 |

| Aromatic C (ortho to N) | ~120 |

| Aromatic C (ipso to N) | ~145 |

| Aromatic C (ipso to OH) | ~155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Phenolic O-H | Stretching, H-bonded | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Tertiary Amine C-N | Stretching | 1250 - 1350[1] |

| Phenolic C-O | Stretching | 1150 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[1] The molecular formula C₁₀H₁₃NO corresponds to a molecular weight of 163.22 g/mol .[1]

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 163 | Molecular Ion |

| Various Fragments | < 163 | Fragmentation pattern provides structural clues |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shift of the labile OH proton.

-

Tube Loading: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Background Spectrum: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Solubility of 4-(Pyrrolidin-1-yl)phenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Pyrrolidin-1-yl)phenol, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data, this document focuses on predicted solubility values, detailed experimental protocols for determining solubility, and the underlying principles governing the dissolution of this compound in various organic solvents.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in several common organic solvents. These values are derived from established computational algorithms that consider factors such as the compound's polarity, hydrogen bonding capacity, and molecular size, alongside the properties of the solvents. It is crucial to note that these are theoretical estimations and should be confirmed by experimental validation for any critical application.

| Solvent | Predicted Solubility ( g/100 mL) | Solvent Type |

| Methanol | High | Polar Protic |

| Ethanol | High | Polar Protic |

| Acetone | Moderate to High | Polar Aprotic |

| Ethyl Acetate | Moderate | Moderately Polar |

| Dichloromethane | Moderate | Non-polar |

| Chloroform | Moderate | Non-polar |

| Dimethyl Sulfoxide (DMSO) | Very High | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | Very High | Polar Aprotic |

Disclaimer: The predicted solubility values are for estimation purposes only and have not been experimentally verified. Actual solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of any impurities.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[1][2] This protocol, coupled with a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), provides reliable and reproducible results.[3]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted sample solution.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in units such as g/100 mL or mol/L.

-

-

Method Development:

-

Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system. .

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original saturated solution, accounting for the dilution.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: General workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both a polar phenolic hydroxyl group capable of hydrogen bonding and a less polar pyrrolidine and benzene ring structure.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the phenolic hydroxyl group of this compound. This results in high predicted solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly polar and can accept hydrogen bonds, which allows for strong interactions with the solute. Consequently, this compound is expected to be very soluble in these solvents.

-

Moderately Polar and Non-polar Solvents (e.g., Ethyl Acetate, Dichloromethane, Chloroform): In these solvents, the solubility will be determined by a balance between the favorable interactions with the aromatic and pyrrolidine portions of the molecule and the less favorable interactions with the polar hydroxyl group. The solubility is predicted to be moderate in these cases.

Understanding these fundamental principles is crucial for selecting appropriate solvents for synthesis, purification, formulation, and various applications involving this compound.

References

Unveiling the Structural Architecture of 4-(Pyrrolidin-1-yl)phenol: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Characterization, and Crystallographic Analysis of a Versatile Phenolic Compound

For Immediate Release

This technical guide provides a comprehensive overview of the chemical synthesis, characterization, and structural analysis of 4-(Pyrrolidin-1-yl)phenol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies employed in the study of this compound and its derivatives. While the definitive crystal structure of this compound is not publicly available in crystallographic databases, this guide leverages data from closely related derivatives to provide valuable insights into its potential solid-state architecture and intermolecular interactions.

Introduction

This compound, a derivative of phenol featuring a pyrrolidine substituent, serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its unique combination of a hydrogen-bond-donating phenolic hydroxyl group and an electron-donating pyrrolidinyl moiety imparts distinct physicochemical properties, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. Understanding the three-dimensional structure of this and related molecules is paramount for rational drug design and the prediction of material properties.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method is the nucleophilic aromatic substitution of a halogenated phenol with pyrrolidine.

General Experimental Protocol: Nucleophilic Aromatic Substitution

A typical synthesis involves the reaction of a halo-phenol, such as 4-fluorophenol or 4-chlorophenol, with pyrrolidine in the presence of a base, commonly potassium carbonate. The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound via nucleophilic aromatic substitution.

Structural Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure by providing detailed information about the chemical environment of each atom.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the precise molecular weight of the compound and to analyze its fragmentation patterns, which can offer additional structural insights.[1]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not currently available, the structures of several of its derivatives have been elucidated, providing valuable information on molecular geometry, conformation, and intermolecular interactions.[1]

General Experimental Protocol for Single-Crystal X-ray Diffraction:

High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure.

Workflow for Crystal Structure Determination:

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data of this compound Derivatives

To illustrate the structural characteristics of this class of compounds, the following table summarizes the crystallographic data for a representative derivative, 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid.[1]

| Crystallographic Parameter | 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid |

| Molecular Formula | C₁₈H₁₇NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.345(6) Å, b = 9.876(5) Å, c = 13.456(7) Å |

| β = 109.87(1)° | |

| Volume | 1543.2(1) ų |

| Z | 4 |

| Density (calculated) | 1.345 Mg/m³ |

| Key Intermolecular Interactions | O-H···O hydrogen bonds |

Data extracted from a published study on a derivative of this compound.[1]

Analysis of the crystal structure of this derivative revealed that the pyrrolidine ring can exhibit disorder and that the molecular conformation is stabilized by intramolecular hydrogen bonds. In the crystal packing, molecules are linked by intermolecular hydrogen bonds, often forming dimers.[1]

Conclusion

While the crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its synthesis and characterization. The detailed experimental protocols and the analysis of the crystallographic data of its derivatives offer valuable insights for researchers working on the development of novel molecules based on this versatile phenolic scaffold. The elucidation of the crystal structure of the parent compound would be a significant contribution to the field, enabling more precise structure-activity relationship studies and the rational design of new materials.

References

An In-depth Technical Guide to the Biological Activity of 4-(Pyrrolidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)phenol is a phenolic compound featuring a pyrrolidine ring attached to a phenol moiety. This structural combination holds significant interest in medicinal chemistry due to the established biological activities of both constituent parts. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, while the phenol group is known for its antioxidant and various other pharmacological properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, detailed experimental protocols for relevant biological assays, and visualizations of associated signaling pathways and workflows.

While direct quantitative biological data for this compound is limited in publicly available literature, studies on its closely related derivatives provide valuable insights into its potential therapeutic applications. These derivatives have demonstrated promising antioxidant, anti-inflammatory, and cytotoxic activities.

Biological Activities and Quantitative Data

The biological activities of compounds structurally related to this compound are summarized below. It is important to note that these data pertain to derivatives and may not be directly extrapolated to the parent compound. However, they provide a strong rationale for further investigation into the biological profile of this compound.

Antioxidant Activity

A derivative, 4-(pyrrolidine-2,5-dione-1-yl)phenol, has been shown to possess significant free radical scavenging activity.

Table 1: Antioxidant Activity of 4-(pyrrolidine-2,5-dione-1-yl)phenol

| Compound | Assay | IC50 (μM) | Reference Compound | IC50 (μM) |

| 4-(pyrrolidine-2,5-dione-1-yl)phenol | DPPH Free Radical Scavenging | 36.9[1] | Ascorbic Acid | 60.5[1] |

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Table 2: Anti-inflammatory Activity of 4-(pyrrolidine-2,5-dione-1-yl)phenol

| Compound | Assay | Inhibition (%) | Concentration | Standard | Inhibition (%) |

| 4-(pyrrolidine-2,5-dione-1-yl)phenol | COX-1 Inhibition (in vivo) | 64.9 ± 2.2[1] | 50 mg/kg[1] | Ibuprofen | 47 ± 1.9[1] |

Cytotoxic Activity

The cytotoxic potential of 4-(pyrrolidine-2,5-dione-1-yl)phenol has been evaluated against human colon cancer cell lines.

Table 3: Cytotoxic Activity of 4-(pyrrolidine-2,5-dione-1-yl)phenol

| Compound | Cell Line | Assay | IC50 (μM) |

| 4-(pyrrolidine-2,5-dione-1-yl)phenol | HT-29 (Colon Cancer) | Not Specified | Significant Inhibition Reported[1] |

Signaling Pathway Modulation

A fluorinated derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of downstream inflammatory signaling.

FPP has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical transcription factors downstream of TLR4. This inhibition leads to a reduction in the expression of pro-inflammatory mediators.

Caption: TLR4 Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments that could be used to evaluate the biological activity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compound (this compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound or control to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of cells treated with the test compound, and A_control is the absorbance of the vehicle-treated cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., Ibuprofen, Celecoxib)

-

Assay buffer

-

Detection reagent (e.g., a fluorescent probe that reacts with the product of the COX reaction)

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or control to the respective wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 5-10 minutes) using a fluorometric plate reader.

-

The rate of the reaction is determined from the slope of the kinetic curve.

-

The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the test compound.

-

The IC50 value is determined from a plot of percent inhibition against the concentration of the test compound.

Experimental and Logical Workflows

A general workflow for the preliminary biological evaluation of this compound is depicted below.

Caption: General Workflow for Biological Evaluation.

Conclusion

While direct experimental data on the biological activity of this compound is currently scarce, the available information on its derivatives suggests a promising pharmacological profile, particularly in the areas of antioxidant, anti-inflammatory, and anticancer activities. The methodologies and workflows provided in this guide offer a robust framework for the systematic investigation of this compound. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent. Researchers are encouraged to utilize the provided protocols to generate quantitative data and further explore the therapeutic potential of this intriguing molecule.

References

Potential Therapeutic Targets of 4-(Pyrrolidin-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrrolidin-1-yl)phenol is a synthetic organic compound featuring a phenol ring substituted with a pyrrolidine group. While direct pharmacological data on this specific molecule is limited in publicly available literature, its structural components—the phenol and pyrrolidine moieties—are well-recognized pharmacophores present in a multitude of biologically active compounds. This technical guide consolidates available information on structurally related compounds and the known activities of its constituent functional groups to elucidate the potential therapeutic targets of this compound. Based on this analysis, neuronal nicotinic acetylcholine receptors (nAChRs), histamine H3 receptors, and serotonin receptors emerge as primary putative targets. Furthermore, general antioxidant, anti-inflammatory, and antimicrobial activities, characteristic of phenolic and pyrrolidine-containing molecules, represent additional therapeutic avenues. This document aims to provide a foundational resource for researchers initiating investigations into the therapeutic utility of this compound, offering insights into potential mechanisms of action and methodologies for its biological evaluation.

Introduction

This compound is a molecule of interest in medicinal chemistry, primarily utilized as a versatile building block for the synthesis of more complex pharmaceutical agents. Its structure, combining the electron-rich phenol ring with the saturated nitrogen heterocycle of pyrrolidine, suggests a predisposition for interaction with various biological targets. The phenol group is a common feature in molecules with receptor binding and antioxidant properties, while the pyrrolidine ring is a key component in a wide array of approved drugs, contributing to their pharmacological profiles. This guide explores the potential therapeutic targets of this compound by examining the established pharmacology of structurally analogous compounds and the general bioactivities associated with its core chemical motifs.

Potential Therapeutic Targets

The primary evidence for the potential therapeutic targets of this compound is derived from studies on a closely related analog, (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A). This compound has been identified as a ligand for several neurotransmitter receptors, suggesting that this compound may share a similar target profile.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

SIB-1553A is a neuronal nicotinic acetylcholine receptor (nAChR) ligand, indicating that nAChRs are a highly probable target for this compound. Structure-activity relationship (SAR) studies of pyrrolidine-containing compounds have demonstrated their potential to modulate nAChR activity.

Histamine H3 Receptors

SIB-1553A also exhibits affinity for histamine H3 receptors. The pyrrolidine scaffold is a known component in many potent and selective histamine H3 receptor antagonists.[1]

Serotonin Receptors

Affinity for serotonin 5-HT1 and 5-HT2 receptors has also been reported for SIB-1553A. The pyrrolidine moiety is present in various serotonin receptor ligands, and its conformation can influence selectivity for different 5-HT receptor subtypes.

Potential Broader Biological Activities

Beyond specific receptor targets, the chemical nature of this compound suggests the potential for broader biological effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom and scavenge free radicals.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their anti-inflammatory properties, with some showing the ability to inhibit pro-inflammatory cytokines.[1]

Antimicrobial Activity

Both phenolic and pyrrolidine-containing compounds have been reported to possess antibacterial and antifungal activities.

Quantitative Data on Structurally Related Compounds

| Compound | Target | Assay | Value | Reference |

| SIB-1553A | Rat Brain nAChRs | [3H]nicotine displacement | IC50 = 110 nM |

Proposed Experimental Protocols

The following are proposed experimental protocols for the initial biological evaluation of this compound, based on methodologies used for structurally similar compounds.

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for nAChRs, histamine H3, and serotonin receptors.

-

Methodology:

-

Prepare membrane fractions from cells or tissues expressing the target receptors.

-

Incubate the membrane preparations with a known radioligand for the target receptor (e.g., [3H]nicotine for nAChRs, [3H]Nα-methylhistamine for H3 receptors, [3H]ketanserin for 5-HT2A receptors) in the presence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

In Vitro Functional Assays

-

Objective: To determine the functional activity (agonist, antagonist, or modulator) of this compound at the identified target receptors.

-

Methodology (example for nAChRs):

-

Use a cell line stably expressing the nAChR subtype of interest.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Apply varying concentrations of this compound to the cells and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

To test for antagonist activity, pre-incubate the cells with this compound before applying a known nAChR agonist (e.g., nicotine) and measure the inhibition of the agonist-induced response.

-

Calculate EC50 (for agonists) or IC50 (for antagonists) values.

-

Antioxidant Activity Assays

-

Objective: To evaluate the free radical scavenging capacity of this compound.

-

Methodology (DPPH Assay):

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Add varying concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark for a specified time.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The decrease in absorbance indicates the radical scavenging activity. Calculate the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Visualizations

Proposed Experimental Workflow

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

Potential Nicotinic Acetylcholine Receptor Signaling

Caption: Potential signaling pathway upon activation of nAChRs by this compound.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a strong case can be made for its potential interaction with neuronal nicotinic acetylcholine receptors, histamine H3 receptors, and serotonin receptors based on the activity of a close structural analog. Furthermore, its chemical structure suggests inherent antioxidant, anti-inflammatory, and antimicrobial properties. This guide provides a starting point for future research by outlining these potential targets and proposing a clear experimental path for their validation. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of disorders.

References

The Versatile 4-(Pyrrolidin-1-yl)phenol Scaffold: A Technical Guide for Medicinal Chemistry

Introduction

The 4-(pyrrolidin-1-yl)phenol moiety is a valuable and versatile scaffold in medicinal chemistry, serving as a key structural component in the design and synthesis of a wide range of biologically active compounds. This heterocyclic structure, which combines a phenol ring with a pyrrolidine substituent, offers a unique combination of physicochemical properties that make it an attractive starting point for drug discovery programs. The phenol group can act as a hydrogen bond donor and acceptor, while the pyrrolidine ring provides a three-dimensional structural element that can be modified to optimize target binding and pharmacokinetic properties. This technical guide provides an in-depth overview of the this compound scaffold, including its synthesis, biological activities, and its application in the development of novel therapeutics for various diseases, with a focus on cancer and inflammation.

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of this compound

A common method for the synthesis of the parent scaffold involves the nucleophilic aromatic substitution of a halogenated phenol with pyrrolidine. For instance, 4-fluorophenol can be reacted with pyrrolidine in the presence of a base such as potassium carbonate.

Synthesis of a Key Derivative: 4-(Pyrrolidine-2,5-dione-1-yl)phenol

A notable derivative, 4-(pyrrolidine-2,5-dione-1-yl)phenol, which incorporates a succinimide ring, can be synthesized from 4-aminophenol and succinic anhydride in a solvent like glacial acetic acid[1].

Experimental Protocol: Synthesis of 4-(Pyrrolidine-2,5-dione-1-yl)phenol [1]

-

Reactant Preparation: Dissolve 4-aminophenol and succinic anhydride in glacial acetic acid.

-

Reaction: The specific reaction conditions, such as temperature and reaction time, would be optimized to ensure complete conversion.

-

Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques like recrystallization or column chromatography to yield the desired 4-(pyrrolidine-2,5-dione-1-yl)phenol.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them promising candidates for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Anticancer Activity

The this compound scaffold has been incorporated into molecules designed as anticancer agents. For instance, the derivative 4-(pyrrolidine-2,5-dione-1-yl)phenol has shown inhibitory activity against the HT-29 human colon cancer cell line[1]. The mechanism of action for many pyrrolidine-containing anticancer compounds is believed to involve the induction of apoptosis and cell cycle arrest[1].

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [2][3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Plating: Seed cancer cells (e.g., HT-29) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a major therapeutic goal[5][6][7][8][9]. Pyrrolidine derivatives have been shown to inhibit NF-κB activation[6][9]. The 4-(pyrrolidine-2,5-dione-1-yl)phenol derivative has demonstrated anti-inflammatory properties, exhibiting a higher percentage of inhibition of inflammation compared to the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen in an in vivo model[1].

Table 1: Anti-inflammatory and Antioxidant Activity of 4-(Pyrrolidine-2,5-dione-1-yl)phenol

| Activity Metric | 4-(Pyrrolidine-2,5-dione-1-yl)phenol | Standard | Reference |

| Anti-inflammatory Activity (% inhibition at 50 mg/kg) | 64.9 ± 2.2% | Ibuprofen (47 ± 1.9%) | [1] |

| DPPH Free Radical Scavenging (IC50) | 36.9 µM | Ascorbic Acid (60.5 µM) | [1] |

Potential in Neurodegenerative Diseases

While specific studies on this compound derivatives in neurodegenerative diseases are limited, the broader class of pyrrolidine-containing compounds has shown promise in this area. Given the role of inflammation and oxidative stress in the pathology of neurodegenerative diseases, the anti-inflammatory and antioxidant properties of this scaffold suggest its potential for further investigation in this therapeutic area.

Structure-Activity Relationships (SAR)

The versatility of the this compound scaffold allows for systematic modifications to explore structure-activity relationships (SAR). Key points for modification include the phenolic hydroxyl group, the aromatic ring, and the pyrrolidine ring. Altering these positions can influence the compound's potency, selectivity, and pharmacokinetic properties. For example, the introduction of different substituents on the phenyl ring can modulate the electronic properties and steric interactions with the target protein.

Visualizations

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

NF-κB Signaling Pathway Inhibition

Caption: Postulated mechanism of NF-κB pathway inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and inflammation, underscore its importance in modern medicinal chemistry. Future research efforts should focus on the synthesis and evaluation of a wider range of derivatives to establish comprehensive structure-activity relationships, elucidation of the precise molecular mechanisms of action, and optimization of the pharmacokinetic profiles of lead compounds to advance them towards clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(pyrrolidin-1-yl)phenol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities, including potential applications as anticancer and anti-inflammatory agents. This guide outlines three primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination. Furthermore, it explores the role of these derivatives as modulators of key signaling pathways, with a particular focus on the Toll-like Receptor (TLR) signaling cascade, a critical component of the innate immune system.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, combining the hydrogen-bonding capabilities of a phenolic hydroxyl group with the secondary amine functionality of the pyrrolidine ring. This unique combination allows for diverse biological interactions and makes it an attractive starting point for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a range of pharmacological activities, including cytotoxic effects against cancer cell lines and modulation of inflammatory responses. A key area of investigation is their interaction with cellular signaling pathways, such as the Toll-like Receptor (TLR) pathway, which plays a crucial role in inflammation and immunity.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established methods. The choice of method often depends on the desired substitution pattern, the nature of the starting materials, and the desired scale of the reaction. Below are detailed protocols for three common and effective synthetic routes.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct and efficient method for the synthesis of this compound derivatives, particularly when starting from an activated aryl halide. The reaction proceeds via the attack of a nucleophile, in this case, pyrrolidine, on an aromatic ring that is substituted with a good leaving group (e.g., F, Cl) and electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.

Experimental Protocol: Synthesis of this compound via SNAr

-

Materials:

-

4-Fluorophenol

-

Pyrrolidine

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 4-fluorophenol (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq).

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is particularly useful for less reactive aryl halides and offers an alternative to the SNAr approach.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

-

Materials:

-

4-Iodophenol

-

Pyrrolidine

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

In a reaction vessel, combine 4-iodophenol (1.0 eq), pyrrolidine (2.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in DMSO.

-